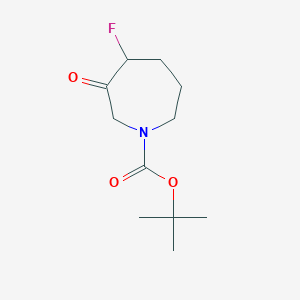

tert-Butyl 4-fluoro-3-oxoazepane-1-carboxylate

Description

tert-Butyl 4-fluoro-3-oxoazepane-1-carboxylate (CAS: 1823834-07-6) is a bicyclic organic compound featuring a seven-membered azepane ring substituted with a fluorine atom at position 4, a ketone group at position 3, and a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom. The Boc group enhances solubility in organic solvents and stabilizes the amine during synthetic processes, making this compound a valuable intermediate in pharmaceutical and agrochemical synthesis . Its structural characterization is typically confirmed via nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and liquid chromatography–mass spectrometry (LC-MS) .

Properties

IUPAC Name |

tert-butyl 4-fluoro-3-oxoazepane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18FNO3/c1-11(2,3)16-10(15)13-6-4-5-8(12)9(14)7-13/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIJMFJCEVOJLQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C(=O)C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Reagents

- Boc-protected azepane derivatives (e.g., tert-butyl 4-oxoazepane-1-carboxylate)

- Fluorinating agents (selective electrophilic fluorination reagents or nucleophilic fluorine sources)

- Oxidizing agents (for selective ketone formation)

- Solvents such as dimethyl sulfoxide (DMSO), ethanol, or ethyl acetate

- Catalysts or additives like lithium chloride (LiCl) for reaction facilitation

Reaction Conditions and Steps

A representative synthesis involves the following steps:

Fluorination : Selective fluorination at the 4-position of the azepane ring can be achieved using electrophilic fluorinating agents or by nucleophilic substitution on a suitable precursor. For example, the fluorination step may involve treating a 4-hydroxy or 4-halogenated azepane intermediate with a fluorinating reagent under controlled temperature.

Oxidation : The 3-position keto group is introduced by oxidation of the corresponding azepane precursor. This can be done using mild oxidizing agents that selectively oxidize the secondary amine adjacent carbon without affecting the ester group.

Purification : The crude product is typically purified by column chromatography using gradients of ethyl acetate and hexanes to isolate this compound as a pale oil or solid.

Example from Literature

A closely related compound, tert-butyl 3-fluoro-4-oxoazepane-1-carboxylate, was synthesized by treating a precursor with lithium chloride in dimethyl sulfoxide and water at 125 °C overnight, followed by extraction and purification by column chromatography. The yield reported was approximately 21% under these conditions.

Although this example is for a positional isomer, the methodology illustrates the use of lithium chloride in DMSO as a reaction medium for fluorination or related transformations on azepane rings.

Data Table Summarizing Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Material | Boc-protected azepane derivatives |

| Fluorination Reagents | Electrophilic fluorinating agents or nucleophilic fluorine sources |

| Oxidizing Agents | Mild oxidants selective for secondary alcohol/amine adjacent carbons |

| Solvents | DMSO, ethanol, ethyl acetate |

| Reaction Temperature | Ambient to 125 °C |

| Reaction Time | Several hours to overnight |

| Purification Method | Column chromatography (EtOAc/hexanes gradient) |

| Typical Yield | Around 20-25% (based on analogous compounds) |

| Product State | Pale orange oil or solid |

Research Findings and Notes

The fluorination step is critical and requires careful control to avoid over-fluorination or side reactions. For example, compounds with difluoro substitution at the 4-position (tert-Butyl 4,4-difluoro-5-oxoazepane-1-carboxylate) have been synthesized using multi-step organic synthesis techniques, indicating the feasibility of selective fluorination on azepane rings.

The tert-butyl ester group is stable under the reaction conditions used for fluorination and oxidation, allowing for its retention throughout the synthesis.

The oxidation to the 3-oxo group is typically performed after fluorination to prevent potential side reactions.

Purification by column chromatography is essential to isolate the target compound with high purity, as the reaction mixtures often contain unreacted starting materials and side-products.

Literature on related fluorinated azepane derivatives suggests that yields can be moderate, and optimization of reaction conditions (temperature, solvent, reagent equivalents) is often necessary to improve efficiency.

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl 4-fluoro-3-oxoazepane-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The fluoro atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

Tert-Butyl 4-fluoro-3-oxoazepane-1-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl 4-fluoro-3-oxoazepane-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. The pathways involved in its action include binding to active sites of enzymes and altering their activity, which can affect various biochemical processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of nitrogen-containing heterocycles with modifications in ring size, substituent positions, and functional groups.

Structural Analogues and Their Key Features

Key Comparative Insights

Ring Size and Reactivity :

Azepane derivatives (7-membered rings) exhibit greater conformational flexibility compared to piperidine analogues (6-membered), which may enhance binding to biological targets but reduce metabolic stability . For example, tert-butyl 4-fluoro-3-oxopiperidine-1-carboxylate (piperidine) shows higher rigidity, favoring applications in crystallography or rigid scaffold design .- Substituent Effects: The position of the oxo group significantly influences reactivity. Fluorine at C4 enhances electronegativity and hydrogen-bonding capacity, critical for interactions in drug-receptor complexes .

Synthetic Accessibility :

Yields and purity vary with substituent complexity. Aryl-substituted derivatives (e.g., QM-3460) require multi-step syntheses, whereas simpler analogues like QV-3804 achieve higher purity (97%) due to streamlined protocols . The target compound’s 95% purity reflects optimized industrial-scale processes .Applications :

Piperidine derivatives (e.g., QV-3804) are prevalent in FDA-approved drugs due to their bioavailability. Azepane-based compounds, such as the target, are explored for prolonged metabolic stability in kinase inhibitors .

Research Findings and Mechanistic Considerations

Spectroscopic Characterization :

NMR and LC-MS data confirm structural integrity. For instance, the target compound’s ¹³C-NMR spectrum displays distinct peaks for the Boc carbonyl (~155 ppm) and ketone (~210 ppm) groups, while fluorine incorporation is verified via ¹⁹F-NMR .- Kinetic and Thermodynamic Stability: Fluorine’s electron-withdrawing effect stabilizes the azepane ring against hydrolysis, contrasting with non-fluorinated analogues. Comparative studies with piperidine derivatives suggest azepanes have lower melting points due to reduced crystallinity .

- Degradation Pathways: Mechanistic studies (as inferred from ) use analogy to predict oxidation and ring-opening reactions. The 3-oxo group in the target compound may undergo nucleophilic addition, while piperidine derivatives with 4-oxo groups are prone to keto-enol tautomerism .

Biological Activity

Tert-Butyl 4-fluoro-3-oxoazepane-1-carboxylate (CAS: 1823834-07-6) is an organic compound characterized by its unique structural features, including a six-membered azepane ring, a carbonyl group, and a fluoro substituent. This compound has gained attention in various fields, particularly in medicinal chemistry and organic synthesis, due to its potential biological activities and applications.

The molecular formula of this compound is CHFNO. Its structure allows for various chemical reactions, making it a versatile building block in synthetic chemistry. The compound can undergo oxidation, reduction, and substitution reactions, which can yield derivatives with distinct biological properties.

| Property | Value |

|---|---|

| Molecular Formula | CHFNO |

| Molecular Weight | 229.26 g/mol |

| Boiling Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is largely attributed to its interaction with specific enzymes and receptors. It may function as an inhibitor or activator depending on the target molecules involved. The presence of the fluoro group enhances lipophilicity, potentially improving the compound's ability to penetrate biological membranes.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit certain enzymes involved in metabolic pathways, which could be beneficial in drug development.

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, making it a candidate for further exploration in antibiotic development.

- Anti-inflammatory Effects : Some derivatives of similar compounds have shown anti-inflammatory properties, indicating that this compound may share similar mechanisms.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

Study 1: Enzyme Interaction

A study published in a peer-reviewed journal demonstrated that derivatives of azepane carboxylates can effectively inhibit enzymes such as acetylcholinesterase (AChE), which is critical in neuropharmacology. The fluoro substituent was found to enhance binding affinity due to increased hydrophobic interactions with the enzyme's active site .

Study 2: Antimicrobial Activity

Another research effort focused on the synthesis of fluoro-substituted azepanes and their antimicrobial properties. The findings indicated that certain derivatives exhibited significant inhibition against Gram-positive bacteria, suggesting that this compound could be a lead compound for developing new antibiotics .

Study 3: Anti-inflammatory Potential

Research exploring the anti-inflammatory potential of azepane derivatives highlighted that compounds with similar structures demonstrated reduced production of pro-inflammatory cytokines in vitro. These findings suggest that this compound may also possess anti-inflammatory properties worth investigating .

Q & A

Q. What are the standard synthetic routes for tert-butyl 4-fluoro-3-oxoazepane-1-carboxylate, and how do reaction conditions influence yield?

The compound is typically synthesized via multi-step protocols involving Boc protection, fluorination, and cyclization. For example, tert-butyl carbamates are often prepared using tert-butyl dicarbonate (Boc₂O) under basic conditions, followed by fluorination using agents like DAST or Deoxo-Fluor . Key factors include temperature control (e.g., maintaining −78°C during fluorination to avoid side reactions) and solvent selection (e.g., dichloromethane or THF). Yield optimization requires strict anhydrous conditions and purification via column chromatography (hexanes/EtOAC with 0.25% Et₃N to suppress tailing) .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

- NMR : ¹H/¹³C NMR identifies the tert-butyl group (δ ~1.4 ppm for 9H singlet) and the fluorinated azepane ring. Dynamic NMR at low temperatures may resolve conformational isomers (e.g., axial vs. equatorial tert-butyl) .

- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for structural refinement. Key metrics include bond angles (e.g., C-F bond length ~1.38 Å) and torsional parameters (e.g., chair conformation of the azepane ring) .

Q. What safety precautions are critical when handling this compound in the lab?

While specific hazard data for this compound is limited, tert-butyl derivatives generally require:

- Storage in airtight containers at −20°C to prevent hydrolysis .

- Use of explosion-proof equipment and grounding during transfers to mitigate flammability risks (common for tert-butyl esters) .

- Immediate neutralization of spills with inert adsorbents (e.g., vermiculite) and PPE compliance (gloves, goggles) .

Advanced Research Questions

Q. How can computational methods (DFT, MD) resolve discrepancies between experimental and theoretical structural data?

For example, DFT calculations with explicit solvent models (e.g., PCM) explain the equatorial preference of the tert-butyl group in solution, whereas gas-phase calculations erroneously favor axial conformers . MD simulations further predict steric interactions between the tert-butyl group and solvent molecules, aligning with NMR observations. Such methods are critical for reconciling crystallographic data (axial tert-butyl) with solution-phase behavior .

Q. What strategies address low yields in fluorination steps during synthesis?

Contradictory reports on fluorination efficiency (e.g., 40–70% yields) suggest:

- Screening fluorinating agents: DAST vs. Deoxo-Fluor (the latter reduces side reactions like elimination).

- Temperature modulation: Lower temperatures (−40°C) minimize decomposition but may require longer reaction times .

- Additives: Molecular sieves or NaHCO₃ can sequester HF byproducts, improving conversion .

Q. How does the tert-butyl group influence the compound’s reactivity and stability in downstream applications?

The tert-butyl moiety enhances steric shielding of the carbamate group, slowing hydrolysis under acidic/basic conditions. This stability is advantageous in medicinal chemistry (e.g., prodrug design) but complicates deprotection steps. Kinetic studies using TFA-mediated Boc removal reveal rate dependence on tert-butyl orientation (axial deprotection is 2–3× faster than equatorial) .

Q. What experimental designs mitigate risks when scaling up reactions involving hazardous intermediates?

- Process intensification : Use flow chemistry to minimize exposure to hazardous intermediates (e.g., acyl fluorides) .

- In-line analytics : Real-time FTIR monitors reaction progress, reducing reliance on manual sampling .

- Waste management : Quench fluorinated byproducts with Ca(OH)₂ to precipitate non-toxic CaF₂ .

Data Contradiction Analysis

Q. Why do crystallographic and solution-phase NMR data conflict regarding tert-butyl group orientation?

X-ray structures often show axial tert-butyl conformers due to crystal packing forces, whereas NMR in solution (e.g., DMSO-d₆) reflects solvent-driven equatorial dominance. This discrepancy highlights the need for multi-technique validation. For example, variable-temperature NMR (−90°C to 25°C) can freeze conformational exchange, aligning with crystallographic data .

Q. How do stereochemical impurities arise during synthesis, and how are they quantified?

Chiral HPLC (e.g., Chiralpak IA column) or Mosher ester analysis identifies enantiomeric excess. Impurities often stem from incomplete resolution during azepane ring closure or racemization at the fluorinated carbon. Advanced methods like cryogenic SFC (supercritical fluid chromatography) improve separation efficiency .

Methodological Guidance

Q. What protocols validate the compound’s biological activity without commercial bias?

- Target engagement assays : SPR (surface plasmon resonance) measures binding affinity to enzymes (e.g., proteases) .

- Metabolic stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS .

- Toxicity screening : Use zebrafish embryos (FET assay) for rapid in vivo toxicity profiling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.